2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with pyridin-3-yl and 1H-pyrrol-1-yl groups at positions 5 and 4, respectively. The thioether linkage (-S-) at position 3 connects the triazole ring to an acetamide moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. This structural complexity confers unique physicochemical properties, including moderate solubility in polar organic solvents and enhanced metabolic stability due to the trifluoromethyl group .
The synthesis of this compound typically involves multi-step reactions:
Triazole core formation: Cyclization of thiosemicarbazides or thiourea derivatives.
S-alkylation: Introduction of the thioether-linked acetamide chain via nucleophilic substitution.
Functionalization: Installation of the pyridinyl and pyrrolyl substituents through Paal-Knorr condensation or cross-coupling reactions .
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)15-6-3-7-16(11-15)25-17(30)13-31-19-27-26-18(14-5-4-8-24-12-14)29(19)28-9-1-2-10-28/h1-12H,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNHNPNLDCXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it is associated with antifungal activity. Studies have demonstrated that derivatives of triazole compounds can inhibit the growth of various fungi and bacteria, suggesting that this compound could be effective against infections caused by resistant strains .
Anticancer Potential
The compound has shown promise in anticancer research. Its ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. The structural features, particularly the triazole and pyrrole moieties, are believed to play crucial roles in its effectiveness against tumor cells .
Enzyme Inhibition
Enzyme inhibition studies have indicated that this compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, it could potentially inhibit enzymes related to inflammation or cancer progression, making it a candidate for therapeutic development .
Fungicidal Properties
Given its antifungal characteristics, this compound may be utilized as a fungicide in agricultural settings. Its effectiveness against plant pathogens could help in developing new treatments for crop protection, thereby enhancing agricultural productivity .
Growth Regulation
Preliminary studies suggest that this compound might influence plant growth positively. Compounds with similar structures have been known to act as growth regulators, promoting enhanced growth rates or resistance to environmental stressors .
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymers, potentially enhancing their properties such as thermal stability and chemical resistance. Research into polymer composites containing similar triazole derivatives has shown improved mechanical properties and durability .
Photovoltaic Materials
Investigations into organic photovoltaic materials have revealed that compounds with triazole structures can improve charge transport properties. This suggests potential applications in the development of more efficient solar cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of fungal growth at low concentrations. |
| Study B | Anticancer Effects | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |
| Study C | Agricultural Use | Identified as an effective fungicide against common crop pathogens with a favorable safety profile for non-target organisms. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide chain, or aryl groups. Key examples include:
Substituent Effects on Bioactivity
- Pyridine vs. Furan/Pyrrole: Replacement of pyridin-3-yl with furan-2-yl (as in ) reduces aromatic π-stacking interactions, leading to diminished enzyme inhibition but improved solubility.
- Trifluoromethyl vs. Halogenated Aryl Groups : The 3-(trifluoromethyl)phenyl group in the target compound provides superior metabolic resistance compared to halogenated analogs (e.g., 3-fluoro-4-methylphenyl in ), as the CF3 group is less prone to oxidative degradation .
Pharmacological and Biochemical Insights
- Anti-exudative Activity : The furan-substituted analog () demonstrated 40% inhibition of carrageenan-induced edema in rats at 50 mg/kg, while the target compound’s pyrrole substituent may enhance membrane permeability, though specific data are pending .
- Antibacterial Activity : The 4-fluorophenyl-triazole analog () showed MIC values of 2–4 µg/mL against Staphylococcus aureus, comparable to linezolid. The target compound’s pyridinyl-pyrrolyl combination may broaden activity spectra via dual-targeting mechanisms (e.g., DNA gyrase and membrane disruption) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- S-alkylation : Reacting 5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in alkaline media (e.g., KOH/DMF) at room temperature or under reflux .
- Catalytic conditions : Use of pyridine and zeolite (Y-H) as catalysts at 150°C to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
Basic: Which analytical techniques validate the compound’s structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O, N-H) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% theoretical values .
Basic: What preliminary biological activities are predicted for this compound?
Computational tools like PASS program and molecular docking predict:
- Antimicrobial activity : Interaction with bacterial DNA gyrase or fungal CYP51 .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α pathways due to triazole and trifluoromethyl motifs .
- Anticancer activity : Binding to kinase domains (e.g., EGFR) via pyridine and triazole moieties .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in S-alkylation .
- Temperature control : Reflux (80–150°C) balances reaction rate and byproduct formation .
- Catalyst screening : Zeolites or phase-transfer catalysts improve regioselectivity .
- In-line monitoring : TLC or HPLC to track reaction progress and optimize termination points .
Advanced: What computational strategies predict structure-activity relationships (SAR)?
- Quantum chemical calculations : DFT-based optimization of 3D conformation and electrostatic potential maps .
- Molecular dynamics (MD) simulations : Assess binding stability with targets (e.g., proteins) over 100-ns trajectories .
- QSAR modeling : Use of topological descriptors (e.g., LogP, polar surface area) to correlate substituents with bioactivity .
Advanced: How to design SAR studies for derivatives of this compound?
- Core modifications : Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl to alter steric/electronic profiles .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring to enhance target affinity .
- Biological assays : Test derivatives against panels of enzymes (e.g., kinases, proteases) and cell lines (e.g., MCF-7, HeLa) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ trends .
- Target specificity profiling : Use knockout cell lines or siRNA to isolate mechanism-of-action pathways .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazole-pyridine hybrids) .
Advanced: What innovative reaction design approaches apply to this compound?
- ICReDD methodology : Combine quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent, catalyst) .
- Flow chemistry : Continuous-flow reactors to scale up synthesis while maintaining reproducibility .
Advanced: How does the compound’s stability under varying conditions impact experimental design?
- pH sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10); use neutral buffers for biological assays .
- Light exposure : Photo-degradation observed in UV-vis studies; store in amber vials .
- Thermal stability : Stable up to 150°C; avoid prolonged heating during synthesis .
Advanced: What strategies enhance the compound’s selectivity for specific biological targets?
- Bioisosteric replacement : Substitute the pyrrole ring with imidazole or furan to modulate hydrogen bonding .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Co-crystallization studies : X-ray crystallography with target proteins to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
